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Compound of Interest

Compound Name:
3-amino-N-ethyl-2-

methylbenzamide

CAS No.: 926198-75-6

Cat. No.: B1284581

Get Quote

Introduction & Scope
3-amino-N-ethyl-2-methylbenzamide (CAS: Analogous to 805286-62-0 derivatives) is a

critical pharmacophore often serving as a synthetic intermediate in the production of muscarinic

receptor antagonists (e.g., Telenzepine analogs) and other GPCR-targeting therapeutics.

Its characterization presents specific analytical challenges:

Regioisomerism: Distinguishing the 2-methyl isomer from 4-methyl or 6-methyl analogs

generated during non-selective amidation or nitration/reduction sequences.

Genotoxicity Potential: As an aniline derivative, it falls under ICH M7 guidelines as a potential

mutagenic impurity (PGI), requiring trace-level quantification if found in final drug

substances.
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Rotamerism: The steric bulk of the ortho-methyl group restricts rotation around the amide

bond, potentially complicating NMR interpretation at room temperature.

This guide provides a validated analytical framework for the definitive identification and

quantification of this compound.

Structural Confirmation (Qualitative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Definitive structural assignment requires distinguishing the substitution pattern on the benzene

ring. The ortho-methyl group (position 2) is the diagnostic key.

Protocol:

Solvent: DMSO-

(Preferred over CDCl

to sharpen exchangeable amide/amine protons).

Concentration: 10 mg/mL.[1]

Temperature: 298 K (Note: If broad peaks are observed due to rotamers, elevate to 320 K).

[1]

Expected Chemical Shifts (

, ppm):
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Moiety Type
Shift (

)
Multiplicity

Diagnostic
Logic

Amide NH Exchangeable 8.0 - 8.3 Broad Triplet

Couples to N-

ethyl

.

Ar-H (C4) Aromatic 6.8 - 7.0 Doublet
Ortho coupling to

C5-H.

Ar-H (C5) Aromatic 6.5 - 6.7 Triplet (dd)
Meta to amide,

Ortho to amine.

Ar-H (C6) Aromatic 6.4 - 6.6 Doublet
Shielded by

amine (ortho).

Ar-NH Exchangeable 4.8 - 5.2 Broad Singlet

Disappears with

D

O shake.

N-Ethyl CH Aliphatic 3.2 - 3.4 Multiplet

Quintet-like if NH

coupling is

strong.

Ar-CH

(C2)
Aliphatic 2.0 - 2.2 Singlet

Critical: NOE

correlation to N-

ethyl.

N-Ethyl CH Aliphatic 1.0 - 1.2 Triplet
Standard ethyl

terminus.

Critical Validation Experiment (NOESY/ROESY): To confirm the 2-methyl position (vs. 6-

methyl), perform a 1D-NOE experiment irradiating the methyl singlet (~2.1 ppm).

Positive Result: Enhancement of the N-ethyl signals (spatial proximity) and the C6 aromatic

proton.
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Negative Result: If the methyl is at C4 or C5, no enhancement of the amide side-chain will

occur.

Infrared Spectroscopy (FT-IR)
Primary Amine (

): Doublet at 3350–3450 cm

(asymmetric/symmetric stretch).

Secondary Amide (

): Strong band at 1640–1660 cm

(Amide I, C=O stretch) and 1540 cm

(Amide II, N-H bend).

Chromatographic Purity (Quantitative)
HPLC-UV Method
This method is designed to separate the target analyte from potential synthetic precursors

(e.g., 3-nitro-N-ethyl-2-methylbenzamide) and regioisomers.

Method Parameters:

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

,

.

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (buffer essential for amine peak shape).

[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 1.0 mL/min.
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Detection: UV @ 240 nm (max) and 210 nm (impurities).

Column Temp: 30°C.

Gradient Program:

Time (min) % A % B Event

0.0 95 5 Equilibration

2.0 95 5 Injection

15.0 40 60 Ramp

18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria:

Tailing Factor (

):

(Amine tailing is common; ensure pH < pKa of aniline ~4.6).[1]

Resolution (

):

between main peak and nearest isomer.

Trace Analysis (Genotoxic Impurity Context)
As an aniline derivative, this compound may be considered a PGI if it is an impurity in a

different drug substance. Conversely, if it is the API, its own precursors (nitro-compounds) are

the PGIs.

LC-MS/MS Protocol (Trace Quantification)
Objective: Quantify at ppm levels (Limit of Quantitation
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relative to drug substance).

MS Source Settings (ESI Positive):

Capillary Voltage: 3.5 kV

Gas Temp: 350°C

Nebulizer: 45 psi[1]

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion:

Quantifier Ion:

(Loss of ethylamine,

). Characteristic of N-substituted benzamides.

Qualifier Ion:

(Further loss of CO, formation of aminotolyl cation).

Analytical Decision Workflows
Structural Elucidation Logic
This diagram illustrates the decision process for confirming the specific isomer structure using

NMR.
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(3-amino-N-ethyl-2-methylbenzamide)
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(~2.1 ppm)
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Irradiate Methyl Peak

NOE to Amide
Ethyl Group?

Enhancement Observed:
Methyl is Ortho to Amide
(Position 2 Confirmed)

Yes

No Enhancement:
Methyl is Meta/Para

(Isomer Impurity)

No

Click to download full resolution via product page

Caption: Logic flow for confirming the "2-methyl" regioisomer using Nuclear Overhauser Effect

(NOE) NMR spectroscopy.

Method Development & Validation Cycle
The following workflow details the lifecycle of the HPLC method development, ensuring

compliance with ICH Q2(R1).
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1. Define Scope
(Purity vs. Trace)

2. Column/pH Scouting
(C18, pH 3.0-5.0)

3. Optimization
(Gradient Slope)

4. Forced Degradation
(Acid/Base/Oxidation)  Co-elution Found

5. Validation (ICH Q2)
Linearity, Accuracy, LOQ

  Specificity Pass

Click to download full resolution via product page

Caption: Step-by-step HPLC method development cycle emphasizing stress testing for

specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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